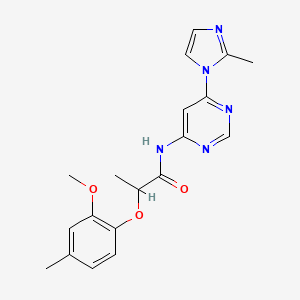
2-(2-methoxy-4-methylphenoxy)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific, medical, or industrial fields.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances, its reactivity, and the products it forms.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Applications De Recherche Scientifique
Antifungal Applications
Compounds with similar chemical structures have been synthesized and evaluated for their antifungal effects against various fungi types. For instance, dimethylpyrimidin-derivatives were found to be biologically active and developed into useful antifungal agents, exhibiting significant effects against Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Antibacterial Applications
Novel 2-(6-methoxy-2-naphthyl)propionamide derivatives have demonstrated significant antibacterial and antifungal activities, with some compounds reaching antimicrobial activity levels comparable to standard agents like Ampicillin and Flucanazole (Helal et al., 2013).
Anticancer Applications
The development of anticancer agents has also seen the synthesis of related compounds, including selenylated imidazo[1,2-a]pyridines, which showed promising activity against breast cancer cells through Akt-mediated regulation, DNA cleavage, and apoptosis (Almeida et al., 2018). Additionally, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized as antiprotozoal agents, showing strong DNA affinities and significant in vitro and in vivo activities against trypanosomal and malaria parasites (Ismail et al., 2004).
Safety And Hazards
This involves researching the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Orientations Futures
This could involve potential applications, ongoing research, and unanswered questions about the compound.
Please consult with a qualified professional or researcher for accurate information. This is a general approach and may not apply to all compounds. It’s always important to refer to peer-reviewed scientific literature or trusted databases for accurate and up-to-date information.
Propriétés
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)-N-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-12-5-6-15(16(9-12)26-4)27-13(2)19(25)23-17-10-18(22-11-21-17)24-8-7-20-14(24)3/h5-11,13H,1-4H3,(H,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNHGDBNBQNZDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NC2=CC(=NC=N2)N3C=CN=C3C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxy-4-methylphenoxy)-N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Fluorophenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one](/img/structure/B2864184.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2864186.png)
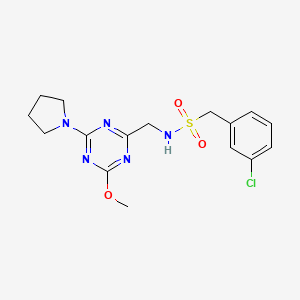
![Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B2864191.png)
![3-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2864193.png)
![6-Phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2864194.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2864195.png)
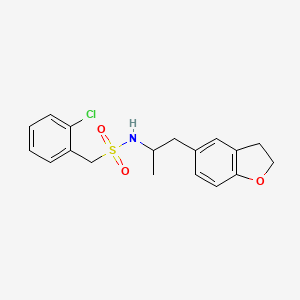
![N-[1-(2-Chloropropanoyl)-3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2864197.png)
![N-(3,4-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2864198.png)
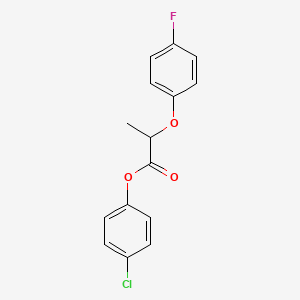
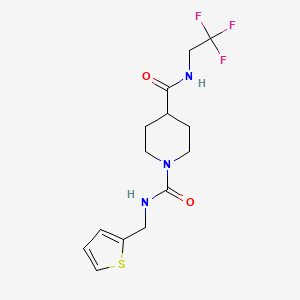
![3'-(3-Chloro-4-methylphenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2864202.png)
![N-cycloheptyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2864204.png)